molecular formula C18H19FN2O5S B2833652 2-Fluoro-5-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid CAS No. 2415571-42-3

2-Fluoro-5-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid

Cat. No.: B2833652
CAS No.: 2415571-42-3
M. Wt: 394.42
InChI Key: GUYLGCLEJFMBDU-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial chemistry. This compound features a benzoic acid core substituted with a fluoro group and a sulfonamide moiety, which is further connected to a cyclohexyl group bearing a pyridin-2-yloxy substituent.

Preparation Methods

The synthesis of 2-Fluoro-5-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through electrophilic aromatic substitution reactions, where a fluoro group is introduced at the 2-position.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through nucleophilic substitution reactions.

    Incorporation of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group can be introduced via etherification reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Fluoro-5-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-5-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and processes.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Fluoro-5-{[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]sulfamoyl}benzoic acid can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in the substituents on the benzoic acid core or the cyclohexyl group.

    Sulfonamide derivatives: These compounds contain the sulfonamide functional group and may have different substituents on the aromatic ring or the amine group.

    Benzoic acid derivatives: These compounds have a benzoic acid core with various substituents, such as fluoro, chloro, or methyl groups.

Properties

IUPAC Name

2-fluoro-5-[(4-pyridin-2-yloxycyclohexyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c19-16-9-8-14(11-15(16)18(22)23)27(24,25)21-12-4-6-13(7-5-12)26-17-3-1-2-10-20-17/h1-3,8-13,21H,4-7H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYLGCLEJFMBDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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